Lck Inhibitory Potency: WH-4-023 vs. A-770041 (Selective Lck Inhibitor)
WH-4-023 exhibits markedly higher potency against Lck kinase compared to the selective Lck inhibitor A-770041. In cell-free enzymatic assays, WH-4-023 inhibits Lck with an IC₅₀ of 2 nM, whereas A-770041 requires 147 nM to achieve comparable inhibition—a 73.5-fold difference in potency . This substantial potency differential is a critical consideration for experimental designs requiring robust Lck inhibition at lower compound concentrations to minimize off-target accumulation .
| Evidence Dimension | Lck kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | A-770041: 147 nM |
| Quantified Difference | 73.5-fold more potent than A-770041 |
| Conditions | Cell-free enzymatic assay; ATP concentration not specified for WH-4-023; A-770041 measured at 1 mM ATP |
Why This Matters
For experiments requiring robust Lck inhibition, WH-4-023 achieves target engagement at substantially lower concentrations than the selective probe A-770041, reducing the required compound quantity and potentially minimizing solvent-mediated artifacts.
